molecular formula C24H19N3O B5160974 N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide

N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide

Cat. No.: B5160974
M. Wt: 365.4 g/mol
InChI Key: QVZWLNTZTYMZCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide typically involves the condensation of appropriate diamines with diketones or their derivatives. One common method includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be catalyzed by Lewis acids such as stannic chloride or indium chloride .

Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoxaline N-oxides, substituted quinoxalines, and quinoxaline amines .

Scientific Research Applications

Chemistry: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology and Medicine: Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are investigated for their potential use in drug development and as therapeutic agents .

Industry: In the industrial sector, quinoxaline compounds are used in the production of dyes, pigments, and polymers. They also find applications in the development of organic electronic materials .

Mechanism of Action

The mechanism of action of N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide involves its interaction with specific molecular targets. Quinoxaline derivatives can intercalate into DNA, disrupting its function and leading to cell death. They may also inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .

Comparison with Similar Compounds

  • Pyrrolo[1,2-a]quinoxalines
  • Indolo[1,2-a]quinoxalines
  • Pyrazino[1,2-a]quinoxalines

Uniqueness: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its phenanthroquinoxaline core provides a rigid framework that enhances its stability and interaction with biological targets .

Properties

IUPAC Name

N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c1-14(2)25-24(28)15-11-12-20-21(13-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZWLNTZTYMZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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